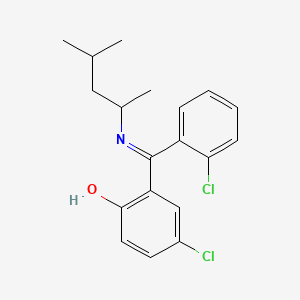
6-Chloro-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1H-phenalen-1-one is a derivative of 1H-phenalen-1-one, an oxygenated polycyclic aromatic hydrocarbon bearing a ketone moiety This compound is known for its unique chemical properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-phenalen-1-one typically involves the chlorination of 1H-phenalen-1-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenalenone quinones.
Reduction: Formation of 6-chloro-1H-phenalen-1-ol.
Substitution: Formation of various substituted phenalenones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1H-phenalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenalenone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of photosensitive materials and dyes.
Propriétés
| 81910-99-8 | |
Formule moléculaire |
C13H7ClO |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
6-chlorophenalen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H |
Clé InChI |
YLCRVNUEQJKOEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


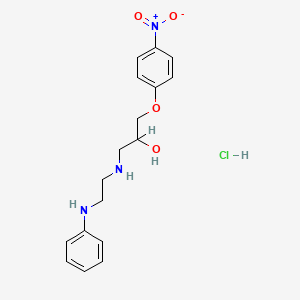
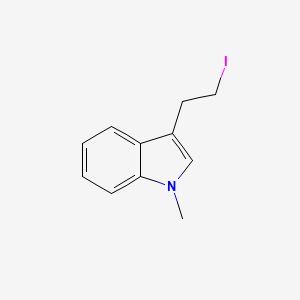
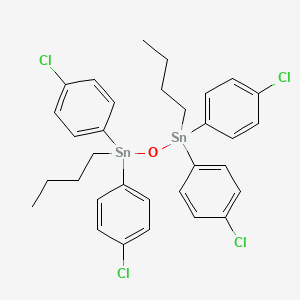
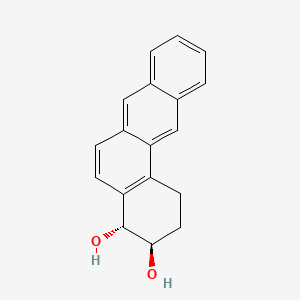
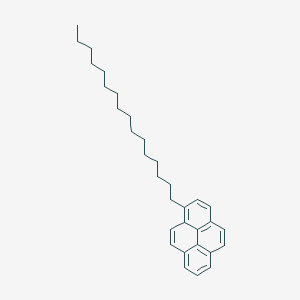
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

